molecular formula C19H20N2O3 B11680901 4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate

4-[(E)-(2-pentanoylhydrazinylidene)methyl]phenyl benzoate

Katalognummer: B11680901
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: KTKFJZKHUYFQCL-XSFVSMFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-(PENTANAMIDOIMINO)METHYL]PHENYL BENZOATE is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has unique properties that make it valuable in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(PENTANAMIDOIMINO)METHYL]PHENYL BENZOATE typically involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst . This process is known as esterification. The specific synthetic route for this compound may involve the use of pentanamide and benzoic acid derivatives under controlled conditions to achieve the desired ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of 4-[(E)-(PENTANAMIDOIMINO)METHYL]PHENYL BENZOATE involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems, releasing active metabolites that exert their effects. The phenyl ring can participate in aromatic interactions with proteins and enzymes, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(E)-(PENTANAMIDOIMINO)METHYL]PHENYL BENZOATE is unique due to its specific structural features, such as the pentanamide moiety and the E-configuration of the imino group. These features contribute to its distinct chemical reactivity and potential biological activities.

Eigenschaften

Molekularformel

C19H20N2O3

Molekulargewicht

324.4 g/mol

IUPAC-Name

[4-[(E)-(pentanoylhydrazinylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C19H20N2O3/c1-2-3-9-18(22)21-20-14-15-10-12-17(13-11-15)24-19(23)16-7-5-4-6-8-16/h4-8,10-14H,2-3,9H2,1H3,(H,21,22)/b20-14+

InChI-Schlüssel

KTKFJZKHUYFQCL-XSFVSMFZSA-N

Isomerische SMILES

CCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Kanonische SMILES

CCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.